Dihydro efavirenz, (E)-

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Efavirenz impurity.

Mecanismo De Acción

Target of Action

(E)-Dihydro Efavirenz, also known as SR 695 or Dihydro efavirenz, (E)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat human immunodeficiency virus (HIV) type 1 infection . Its primary target is the reverse transcriptase enzyme of HIV-1 . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

(E)-Dihydro Efavirenz binds to the reverse transcriptase enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This interaction inhibits the replication of HIV-1, preventing the spread of the virus .

Biochemical Pathways

The action of (E)-Dihydro Efavirenz primarily affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This disruption prevents the transcription of viral RNA into DNA, thereby halting the integration of viral DNA into the host cell’s genome and the subsequent production of new virus particles .

Result of Action

The inhibition of the reverse transcriptase enzyme by (E)-Dihydro Efavirenz results in the suppression of HIV-1 replication . This suppression prevents the spread of the virus, contributing to the management of HIV-1 infection .

Análisis Bioquímico

Biochemical Properties

(E)-Dihydro Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). The antiviral activity of (E)-Dihydro Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . It interacts with enzymes such as CYP2B6, CYP2A6, CYP3A4/5, and UGT2B7 .

Cellular Effects

(E)-Dihydro Efavirenz has been shown to cause cell death and retard cell proliferation in a range of cell lines . It also changes cell morphology to an epithelial-like phenotype . The behavioral effects of (E)-Dihydro Efavirenz seem to be dose-dependent, mainly mediated by the 5-HT2A receptor .

Molecular Mechanism

(E)-Dihydro Efavirenz exerts its effects at the molecular level by binding to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Temporal Effects in Laboratory Settings

The effects of (E)-Dihydro Efavirenz over time in laboratory settings have been studied. For example, when given 600 mg once daily, plasma (E)-Dihydro Efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity .

Metabolic Pathways

(E)-Dihydro Efavirenz is primarily metabolized by CYP2B6 into 8-hydroxyefa-virenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7 .

Transport and Distribution

The transportation of (E)-Dihydro Efavirenz within cells and tissues is a complex process. It’s suggested that transportation can wholly be modeled by concentration and time in a uniform volumetric space .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial for understanding its function and developing effective antiviral drugs .

Actividad Biológica

Dihydro efavirenz, (E)- is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. This article explores the biological activity of dihydro efavirenz, focusing on its mechanism of action, pharmacokinetics, efficacy in clinical settings, and associated case studies.

Dihydro efavirenz functions by inhibiting the reverse transcriptase enzyme crucial for the replication of HIV-1. The compound binds non-competitively to the enzyme, preventing the conversion of viral RNA into DNA, a necessary step for viral replication. This inhibition results in decreased viral load and aids in managing HIV infection effectively .

Pharmacokinetics

The pharmacokinetic profile of dihydro efavirenz is similar to that of efavirenz, with notable absorption and metabolism characteristics:

- Absorption : Peak plasma concentrations are typically reached within 3 to 5 hours post-administration.

- Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. This metabolic pathway can lead to significant drug-drug interactions .

- Elimination : The half-life of dihydro efavirenz allows for once-daily dosing, which enhances patient compliance.

Efficacy and Clinical Studies

Dihydro efavirenz has demonstrated potent antiviral activity against various HIV-1 strains. Clinical studies have indicated that it maintains efficacy even against some NNRTI-resistant strains. A comparative analysis highlighted that regimens including dihydro efavirenz resulted in better virologic responses compared to those with other antiretrovirals .

Table 1: Clinical Efficacy of Dihydro Efavirenz

Case Studies

- Case Study on Neuropsychiatric Effects : A cohort study involving patients on dihydro efavirenz reported neuropsychiatric side effects similar to those observed with efavirenz. Symptoms included anxiety and sleep disturbances, emphasizing the need for monitoring during treatment .

- Effectiveness in Drug-Resistant Cases : A clinical trial demonstrated that patients with prior NNRTI resistance still achieved viral suppression when treated with dihydro efavirenz combined with other antiretrovirals. This finding supports its use as a viable option in treatment-experienced populations .

Safety Profile

While dihydro efavirenz is effective, it is not without side effects. Common adverse effects include:

Aplicaciones Científicas De Investigación

Therapeutic Applications in HIV Treatment

Dihydro efavirenz retains the core mechanism of action of efavirenz, primarily inhibiting the reverse transcriptase enzyme essential for HIV replication. This inhibition prevents the conversion of viral RNA into DNA, thereby halting viral proliferation.

Clinical Efficacy

- Combination Therapy : Dihydro efavirenz is often used in combination with other antiretroviral agents, such as tenofovir and emtricitabine, to enhance therapeutic efficacy. Studies have shown that regimens including dihydro efavirenz can lead to improved virologic responses compared to other treatment combinations .

- Pharmacogenetic Considerations : Variability in patient response to dihydro efavirenz can be attributed to genetic differences affecting drug metabolism. Research indicates that certain genetic polymorphisms can influence drug exposure and efficacy .

Potential Neuropsychiatric Effects

Dihydro efavirenz has been associated with neuropsychiatric side effects similar to those observed with efavirenz. These include depression, anxiety, and sleep disturbances. Understanding these effects is crucial for optimizing patient management and adherence to therapy .

Exploration Beyond HIV Treatment

Recent studies have suggested that dihydro efavirenz may have applications beyond its traditional use in HIV therapy:

Cholesterol Metabolism

- Research indicates that low doses of dihydro efavirenz may activate CYP46A1, an enzyme involved in cholesterol elimination from the brain. This suggests potential applications in treating neurodegenerative diseases characterized by cholesterol dysregulation .

Psychoactive Properties

- There are emerging reports regarding the psychoactive effects of dihydro efavirenz. Its interaction with serotonin receptors may lead to effects akin to those of hallucinogens, raising questions about its potential for recreational use and the implications for public health .

Case Studies and Research Findings

The following table summarizes key findings from various studies examining the applications of dihydro efavirenz:

Propiedades

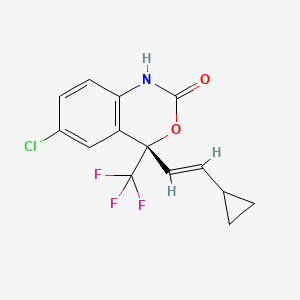

IUPAC Name |

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWHVRKXRMMRPN-GFUIURDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440124-96-9 | |

| Record name | Dihydro efavirenz, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRO EFAVIRENZ, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.